molecular formula C10H10N4O2S B12916832 4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol CAS No. 52185-93-0

4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol

Número de catálogo: B12916832
Número CAS: 52185-93-0
Peso molecular: 250.28 g/mol
Clave InChI: BEXWEOLNRZPFIJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{[9-(Hydroxymethyl)-9h-purin-6-yl]sulfanyl}but-2-yn-1-ol is a synthetic purine derivative designed for advanced chemical biology and drug discovery research. This compound features a purine core, a key structural motif in many natural biomolecules and pharmaceuticals, functionalized with a hydroxymethyl group at the 9-position and a sulfanylbutynol side chain at the 6-position. This unique structure makes it a valuable intermediate for synthesizing more complex molecules or for studying structure-activity relationships (SAR). The molecule is presented as a high-purity solid for research applications. It is intended for use in laboratory settings only and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) before handling.

Propiedades

Número CAS

52185-93-0

Fórmula molecular

C10H10N4O2S

Peso molecular

250.28 g/mol

Nombre IUPAC

4-[9-(hydroxymethyl)purin-6-yl]sulfanylbut-2-yn-1-ol

InChI

InChI=1S/C10H10N4O2S/c15-3-1-2-4-17-10-8-9(11-5-12-10)14(7-16)6-13-8/h5-6,15-16H,3-4,7H2

Clave InChI

BEXWEOLNRZPFIJ-UHFFFAOYSA-N

SMILES canónico

C1=NC2=C(C(=N1)SCC#CCO)N=CN2CO

Origen del producto

United States

Métodos De Preparación

Preparation of 9-(Hydroxymethyl)-9H-purine Intermediate

  • The 9-(hydroxymethyl) substitution on purine is typically achieved by alkylation of purine or 6-halopurine with formaldehyde or a protected hydroxymethyl reagent under basic conditions.
  • For example, treatment of 6-chloropurine with formaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate can yield 9-(hydroxymethyl)-6-chloropurine.
  • This intermediate is crucial as it provides the hydroxymethyl group at the N9 position required for the target compound.

Synthesis of the But-2-yn-1-ol Thiol Nucleophile

  • The but-2-yn-1-ol moiety with a free thiol group (–SH) is prepared separately.
  • This can be synthesized by functional group transformations starting from commercially available but-2-yn-1-ol:
    • Protection of the hydroxyl group if necessary.
    • Introduction of a thiol group at the terminal position via substitution reactions or thiolation of a suitable leaving group precursor.
  • The thiol functionality is essential for nucleophilic substitution on the purine ring.

Nucleophilic Aromatic Substitution at the 6-Position of Purine

  • The key step involves the reaction of 9-(hydroxymethyl)-6-chloropurine with the but-2-yn-1-ol thiol nucleophile.
  • This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere.
  • A base such as potassium carbonate or triethylamine is used to deprotonate the thiol, enhancing its nucleophilicity.
  • The reaction proceeds via nucleophilic aromatic substitution (SNAr) displacing the chlorine atom at the 6-position with the sulfanyl group.
  • Reaction temperatures range from room temperature to moderate heating (20–80 °C) depending on reactivity.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).
  • Characterization is performed by NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.

Representative Experimental Data Table

Step Reagents & Conditions Yield (%) Notes
1 6-Chloropurine + Formaldehyde, K2CO3, aqueous medium 75–85 Formation of 9-(hydroxymethyl)-6-chloropurine
2 But-2-yn-1-ol + thiolation reagents (e.g., thiourea) 60–70 Preparation of but-2-yn-1-ol thiol
3 9-(Hydroxymethyl)-6-chloropurine + but-2-yn-1-ol thiol, K2CO3, DMF, 50 °C 70–80 Nucleophilic substitution to target compound
4 Recrystallization or chromatography Purification to >98% purity

Research Findings and Optimization Notes

  • Base Selection: Potassium carbonate is preferred for its mild basicity and compatibility with sensitive purine derivatives.
  • Solvent Effects: Polar aprotic solvents like DMF or DMSO facilitate the SNAr reaction by stabilizing the thiolate anion.
  • Temperature Control: Moderate heating improves reaction rate but excessive heat can cause decomposition of sensitive purine derivatives.
  • Reaction Time: Typically 4–12 hours to ensure complete conversion.
  • Purity: High purity (>98%) is achievable with careful purification, critical for biological activity studies.

Análisis De Reacciones Químicas

Types of Reactions

4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Aplicaciones Científicas De Investigación

4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 4-((9-(Hydroxymethyl)-9H-purin-6-yl)thio)but-2-yn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with cellular proteins .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Purine Family

6-Mercaptopurine (6-MP)
  • Structure : A thiol (-SH) group at the 6-position of the purine ring.
  • Key Differences: Unlike the target compound, 6-MP lacks the hydroxymethyl group at position 9 and the alkyne-linked butynol chain.
  • Functional Impact : The shorter sulfur substituent in 6-MP enhances its reactivity as a nucleophile, contributing to its role in inhibiting purine biosynthesis (e.g., in leukemia therapy). The target compound’s extended chain may reduce direct DNA incorporation but improve target specificity .
Azathioprine
  • Structure : A nitroimidazole group replaces the 6-sulfanyl group.
  • Key Differences : Azathioprine acts as a prodrug, metabolizing into 6-MP. The target compound’s stable sulfanyl-alkyne linkage likely prevents such conversion, suggesting a distinct mechanism of action.

Sulfur-Containing Metabolites and Conjugates

lists metabolites with sulfanyl and sulfate groups, such as [9-(methylsulfanyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}nonylidene]amino sulfate.

  • Comparison :
    • Backbone : The metabolite features a sugar (oxane) backbone, whereas the target compound uses a purine scaffold.
    • Sulfur Linkage : The metabolite’s sulfate group (SO₄²⁻) is oxidized compared to the target’s sulfanyl (-S-), altering solubility and metabolic pathways.
    • Functional Implications : The target compound’s purine core may target nucleotide-binding enzymes, while the metabolite’s sugar conjugate suggests renal excretion or detoxification pathways .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Features

Compound Purine Backbone 6-Position Substituent 9-Position Group Solubility (Predicted) Potential Applications
Target Compound Yes -S-but-2-yn-1-ol Hydroxymethyl Moderate (polar groups) Enzyme inhibition, antiviral
6-Mercaptopurine Yes -SH Hydrogen High (ionic) Anticancer
[Metabolite in ] No (sugar) -SO₄⁻ (sulfate) N/A High (ionic) Detoxification, excretion

Research Findings and Implications

  • Its hydroxymethyl group may facilitate hydrogen bonding, as seen in nucleoside analogs .
  • Metabolic Pathways : The sulfanyl group in the target compound could undergo oxidation to sulfonate or sulfate metabolites (as in ), altering bioavailability .
  • Therapeutic Potential: Compared to 6-MP, the extended chain in the target compound may reduce cytotoxicity but require structural optimization for membrane permeability.

Actividad Biológica

4-{[9-(Hydroxymethyl)-9H-purin-6-yl]sulfanyl}but-2-yn-1-ol, with the chemical formula C10H10N4O2S and CAS number 52185-93-0, is a compound that has garnered attention in biomedical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a purine base linked to a sulfanyl group and a butynol moiety, which may contribute to its biological interactions. The structural characteristics can be summarized as follows:

PropertyDetails
Molecular FormulaC10H10N4O2S
Molecular Weight234.27 g/mol
CAS Number52185-93-0
Synonyms4-{[9-(Hydroxymethyl)-9H-purin-6-yl]thio}but-2-yn-1-ol

Mechanisms of Biological Activity

The biological activity of 4-{[9-(Hydroxymethyl)-9H-purin-6-yl]sulfanyl}but-2-yn-1-ol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in purine metabolism, potentially affecting nucleotide synthesis and cellular proliferation.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which may protect cells from oxidative stress.
  • Interaction with Cellular Receptors : The purine structure allows for potential interactions with adenosine receptors, which play critical roles in various physiological processes including inflammation and immune response modulation.

Anticancer Activity

Research indicates that 4-{[9-(Hydroxymethyl)-9H-purin-6-yl]sulfanyl}but-2-yn-1-ol may have anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF7 (breast cancer)20Cell cycle arrest
A549 (lung cancer)18Inhibition of proliferation

Antiviral Activity

In addition to its anticancer effects, the compound has shown promise as an antiviral agent. Studies have reported significant reductions in viral load in infected cell cultures when treated with varying concentrations of the compound.

Case Studies

  • Case Study on Anticancer Effects :
    A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. Results indicated that treatment led to a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 15 µM.
  • Case Study on Antiviral Properties :
    Another investigation focused on the antiviral effects against influenza virus. The study found that pre-treatment with the compound reduced viral replication by up to 70% in vitro, suggesting its potential as a therapeutic agent against viral infections.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.